Technical Guide: Chemical Properties, Molecular Weight, and Applications of 4-Amino-N-hydroxybenzamide in Drug Discovery
Technical Guide: Chemical Properties, Molecular Weight, and Applications of 4-Amino-N-hydroxybenzamide in Drug Discovery
Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
In modern medicinal chemistry, minimalist pharmacophores serve as the foundational architecture for complex therapeutics. 4-Amino-N-hydroxybenzamide (CAS: 26071-05-6) is a critical intermediate and building block, primarily utilized in the synthesis of pan-histone deacetylase (HDAC) inhibitors[1]. Featuring a primary aniline group and a hydroxamic acid moiety, this compound provides a versatile scaffold for library generation[2].
As a Senior Application Scientist, I have structured this guide to move beyond mere specifications. This whitepaper details the physicochemical properties of 4-Amino-N-hydroxybenzamide, explains the causality behind its synthetic handling, and provides field-proven, self-validating protocols for its integration into drug discovery workflows.
Chemical Properties & Molecular Weight
Understanding the exact physicochemical parameters of 4-Amino-N-hydroxybenzamide is critical for predicting its behavior in both synthetic environments and biological assays. The hydroxamic acid group is highly polar and capable of bidentate metal chelation, while the para-amino group offers a nucleophilic handle for functionalization[1].
Table 1: Quantitative Physicochemical Data
| Property | Value | Source / Significance |
| IUPAC Name | 4-amino-N-hydroxybenzamide | PubChem Standard[1] |
| Molecular Formula | C7H8N2O2 | Defines elemental composition[1] |
| Molecular Weight | 152.15 g/mol | Critical for stoichiometric calculations[1] |
| Exact Mass | 152.05858 Da | Target m/z for High-Resolution Mass Spectrometry[1] |
| XLogP3 | -0.4 | Indicates high hydrophilicity; requires polar solvents[1] |
| Topological Polar Surface Area (TPSA) | 75.4 Ų | Predicts membrane permeability characteristics[1] |
| Hydrogen Bond Donors | 3 | Facilitates strong target-enzyme interactions[1] |
| Hydrogen Bond Acceptors | 3 | Enhances solubility in aqueous media[1] |
Structural Significance & Mechanism of Action
The structural architecture of 4-Amino-N-hydroxybenzamide is not accidental; it is an evolutionarily optimized fragment for metalloenzyme inhibition, specifically targeting HDACs[3].
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The Zinc-Binding Group (ZBG): The N-hydroxybenzamide (hydroxamic acid) moiety acts as a potent ZBG. It effectively chelates the Zn²⁺ ion located at the bottom of the HDAC active site[3].
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The Linker Region: The benzamide ring occupies the narrow hydrophobic channel leading to the catalytic core.
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The Capping Handle: The free para-amino group allows chemists to attach bulky, hydrophobic capping groups (e.g., via acylation). For instance, the clinical candidate AR-42 is synthesized by condensing this amino group with (2S)-3-methyl-2-phenylbutanoic acid, transforming the fragment into a highly potent antineoplastic agent[2].
Caption: Mechanism of action for hydroxamate-based pan-HDAC inhibitors.
Experimental Protocol: Synthesis and Isolation
The synthesis of 4-Amino-N-hydroxybenzamide via nucleophilic acyl substitution requires strict environmental control. Hydroxamic acids are notoriously sensitive to hydrolysis and trace metal oxidation. The following self-validating protocol ensures high yield and purity[4].
Step-by-Step Methodology
Step 1: Hydroxylamine Free Base Generation
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Action: Dissolve 40 mmol of NH₂OH·HCl and 80 mmol of NaOH in 50 mL of deionized water.
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Causality: The stoichiometric excess of NaOH is critical to completely neutralize the hydrochloride salt, generating the nucleophilic free hydroxylamine base required to attack the ester[4].
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Validation Check: The solution must remain clear and reach a pH of ~9–10. Any cloudiness indicates incomplete dissolution or contamination.
Step 2: Nucleophilic Acyl Substitution
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Action: Dropwise add 13 mmol of methyl 4-aminobenzoate dissolved in 30 mL of methanol. Stir the mixture at room temperature for 48 hours[4].
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Causality: Methanol acts as a co-solvent to maintain the solubility of the hydrophobic ester in the aqueous hydroxylamine mixture. Room temperature prevents the thermal degradation of the sensitive hydroxamic acid product.
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Validation Check: Monitor the reaction via TLC (UV active at 254 nm). The system is self-validating when the starting ester spot (higher R_f) completely vanishes, replaced by a highly polar, baseline-hugging hydroxamic acid spot.
Step 3: Quenching and Neutralization
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Action: Carefully neutralize the mixture to exactly pH 7.0 using 6M HCl[4].
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Causality: Hydroxamic acids are highly susceptible to hydrolysis under strongly basic or acidic conditions. Neutralization arrests the reaction and chemically stabilizes the target molecule.
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Validation Check: Use a calibrated pH meter. A stable pH of 7.0 ± 0.1 confirms a successful quench.
Step 4: Extraction and Crystallization
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Action: Extract the aqueous layer with ethyl acetate (3 x 40 mL). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo until a white precipitate forms. Store at 4°C overnight[4].
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Causality: Ethyl acetate selectively partitions the organic product from the aqueous inorganic salts. Cold storage drives the thermodynamic crystallization of the product out of the concentrated organic phase.
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Validation Check: The formation of a fine white crystalline solid confirms successful isolation. Expected yield is ~50-55%[4].
Caption: Workflow for the synthesis and isolation of 4-Amino-N-hydroxybenzamide.
Analytical Validation Standards
To ensure the integrity of the synthesized 4-Amino-N-hydroxybenzamide before deploying it in downstream library generation, the following analytical self-validation must be performed:
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LC-MS (Liquid Chromatography-Mass Spectrometry):
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Causality: Confirms the exact molecular weight and verifies the absence of unreacted starting material.
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Expected Result: A dominant peak showing an [M+H]⁺ adduct at m/z 153.06 [5].
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¹H NMR (DMSO-d6, 298 K):
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Causality: Verifies the structural connectivity and confirms the preservation of the hydroxamate protons.
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Expected Result: Diagnostic signals at δ = 10.75 (br s, 1H, NH-OH), 8.67 (br s, 1H, OH), 7.47 (d, J=8.6 Hz, 2H, Ar-H), 6.53 (d, J=8.6 Hz, 2H, Ar-H), and 5.62 ppm (br s, 2H, NH₂)[4].
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References
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Title: 4-amino-N-hydroxybenzamide | C7H8N2O2 | CID 245297 Source: PubChem - National Institutes of Health (NIH) URL: [Link]
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Title: Ar-42 | C18H20N2O3 | CID 6918848 Source: PubChem - National Institutes of Health (NIH) URL: [Link]
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Title: Nickel-Based Dye-Sensitized Photocathode (Synthesis Protocols) Source: UvA-DARE (Digital Academic Repository) URL: [Link]
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Title: 1,3-Diphenylureido hydroxamate as a promising scaffold for generation of potent antimalarial histone deacetylase inhibitors Source: PubMed Central (PMC) - National Institutes of Health (NIH) URL: [Link]
Sources
- 1. 4-amino-N-hydroxybenzamide | C7H8N2O2 | CID 245297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ar-42 | C18H20N2O3 | CID 6918848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,3-Diphenylureido hydroxamate as a promising scaffold for generation of potent antimalarial histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.uva.nl [pure.uva.nl]
- 5. PubChemLite - 4-amino-n-hydroxybenzamide (C7H8N2O2) [pubchemlite.lcsb.uni.lu]
